N-Benzoyl-D-phenylalanine N-Benzoyl-D-phenylalanine N-benzoyl-D-phenylalanine is a D-phenylalanine derivative that is D-phenylalanine in which one of the hydrogens of the amino group has been replaced by a benzoyl group. It has a role as an insulin secretagogue and a hypoglycemic agent. It is a D-phenylalanine derivative and a 2-(benzoylamino)-3-phenylpropanoic acid. It is an enantiomer of a N-benzoyl-L-phenylalanine.
Brand Name: Vulcanchem
CAS No.: 37002-52-1
VCID: VC21540201
InChI: InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Molecular Formula: C16H15NO3
Molecular Weight: 269,3 g/mole

N-Benzoyl-D-phenylalanine

CAS No.: 37002-52-1

VCID: VC21540201

Molecular Formula: C16H15NO3

Molecular Weight: 269,3 g/mole

* For research use only. Not for human or veterinary use.

N-Benzoyl-D-phenylalanine - 37002-52-1

Description

N-Benzoyl-D-phenylalanine is a derivative of D-phenylalanine, where one of the hydrogens of the amino group is replaced by a benzoyl group. It is known for its roles as an insulin secretagogue and a hypoglycemic agent, making it a compound of interest in the study of diabetes management and pancreatic function .

Biological Activity

N-Benzoyl-D-phenylalanine interacts with the sulphonylurea receptor on pancreatic β-cells, influencing insulin secretion. This interaction is stereospecific, meaning that the D-isomer is significantly more potent than the L-isomer .

Mechanism of Action

N-Benzoyl-D-phenylalanine acts by inhibiting KATP channels in pancreatic β-cells, which leads to insulin release. The presence of cytosolic nucleotides like GDP and ADP can influence its effectiveness in channel inhibition .

Binding Affinity and Potency

  • Dissociation Constant (Kd): Approximately 11 μM for binding to the sulphonylurea receptor .

  • Half-Maximal Effective Concentration (EC50): Between 2 and 4 μM for KATP channel inhibition .

N-Benzoyl-L-phenylalanine

  • Affinity and Potency: The L-isomer has a 20-fold lower affinity and an 80-fold lower potency compared to the D-isomer .

  • Chemical Structure: Similar to N-Benzoyl-D-phenylalanine but with an L-configuration .

Benzoyl-dl-phenylalanine

  • Chemical Structure: A racemic mixture of both D- and L-isomers .

  • Properties: Similar molecular formula and weight to N-Benzoyl-D-phenylalanine .

CAS No. 37002-52-1
Product Name N-Benzoyl-D-phenylalanine
Molecular Formula C16H15NO3
Molecular Weight 269,3 g/mole
IUPAC Name (2R)-2-benzamido-3-phenylpropanoic acid
Standard InChI InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m1/s1
Standard InChIKey NPKISZUVEBESJI-CQSZACIVSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2
Synonyms N-Benzoyl-D-phenylalanine;37002-52-1;Bz-D-Phe-OH;N-benzoyl-(R)-phenylalanine;(2R)-2-benzamido-3-phenylpropanoicacid;NBDP;AmbotzBAA0033;AC1LF1JK;BENZOYL-D-PHE-OH;AC1Q5R1Y;SCHEMBL528464;CHEMBL302649;N-alpha-Benzoyl-D-phenylalanine;CHEBI:90413;CTK8B8572;N(alpha)-benzoyl-D-phenylalanine;MolPort-008-267-343;NPKISZUVEBESJI-CQSZACIVSA-N;ZINC124018;4713AB;ANW-60728;AR-1K6074;(R)-2-benzamido-3-phenylpropanoicacid;(R)-2-benzamido-3-phenylpropionicacid;(2R)-2-benzamido-3-phenylpropionicacid
PubChem Compound 721472
Last Modified Aug 15 2023

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